

Comparative Analysis of Crustacean Cardioactive Peptide (CCAP) Signaling Across Insect Orders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crustacean Cardioactive Peptide*

Cat. No.: *B564718*

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the varied roles and mechanisms of CCAP signaling in Hemiptera, Diptera, Orthoptera, Coleoptera, and Lepidoptera.

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a pivotal role in a multitude of physiological processes in insects. This guide provides a comparative analysis of CCAP signaling across different insect orders, highlighting key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. Understanding the similarities and differences in CCAP signaling is crucial for basic research and for the development of novel and specific insect pest management strategies.

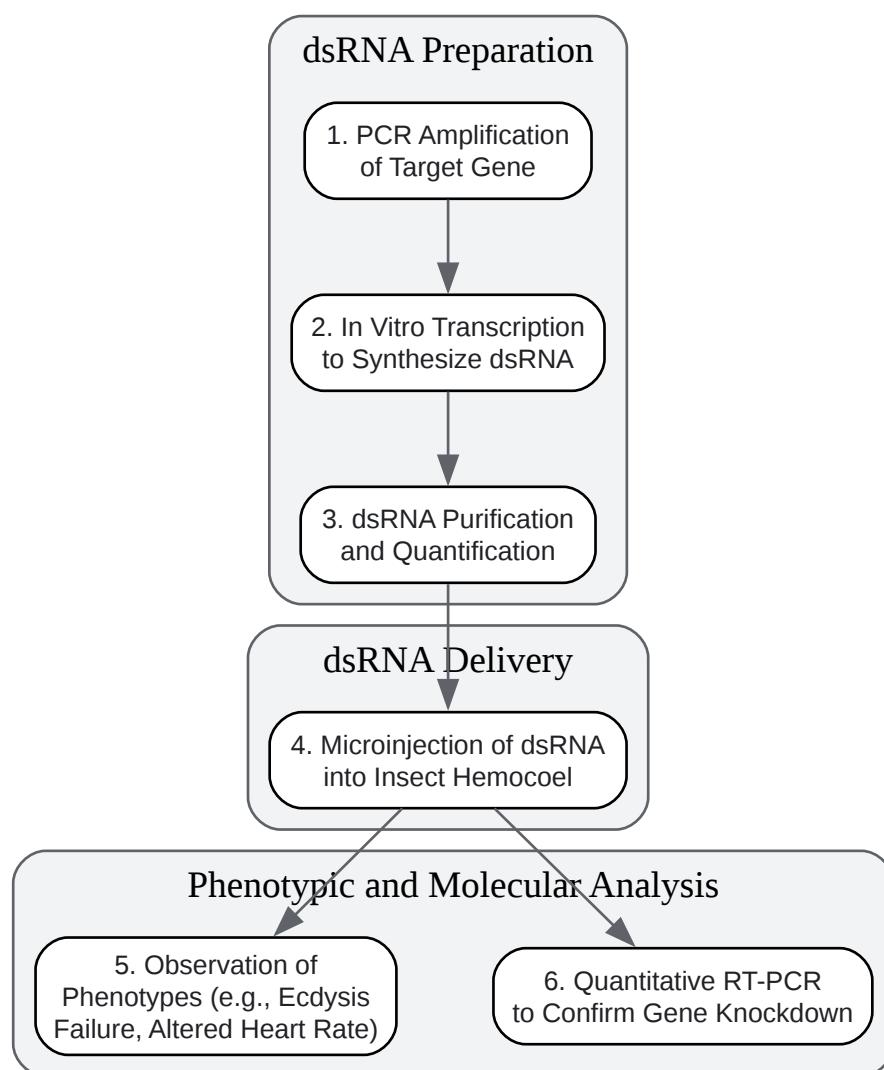
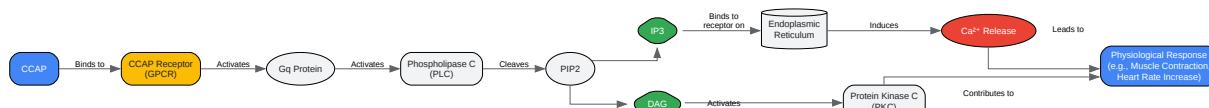
Comparative Physiological Effects of CCAP Signaling

The functional roles of CCAP are diverse, ranging from the regulation of ecdysis (molting) and cardiac function to influences on feeding behavior and muscle contractility. The following tables summarize key quantitative data on the effects of CCAP across several major insect orders.

Insect Order	Species	CCAP Receptor(s)	Ligand (CCAP)	EC50 Value	Reference
Hemiptera	Rhodnius prolixus	RhoprCCAP R	RhoprCCAP	12 nM	[1]
Orthoptera	Schistocerca gregaria	Schgr-CCAPR-1	Schgr-CCAP	0.83 nM	[2]
Schgr-CCAPR-2	Schgr-CCAP	0.23 nM	[2]		
Schgr-CCAPR-3	Schgr-CCAP	1.16 nM	[2]		
Diptera	Drosophila melanogaster	CCAP-R	DmCCAP	Not Reported	[3]
Coleoptera	Tribolium castaneum	TcasCCAPR-1, TcasCCAPR-2	TcasCCAP	Not Reported	[4]

Table 1: Comparative CCAP Receptor Activation. This table presents the half-maximal effective concentration (EC50) values for CCAP receptors in different insect species, indicating the potency of CCAP in activating its receptor.

Insect Order	Species	Experimental Condition	Effect on Heart Rate	Reference
Diptera	Anopheles gambiae	Injection of CCAP	Up to 28% increase in anterograde and retrograde contraction rates	[4]
Partial CCAP knockdown via RNAi	6% decrease in heart rate	[4]		
Hemiptera	Rhodnius prolixus	dsCCAPR treatment (RNAi)	31.1% decrease in basal heartbeat frequency	[5]
Lepidoptera	Manduca sexta	Injection of cardioaccelerator y peptides (CAPs)	Dose-dependent increase in heart rate	[6]
Coleoptera	Tribolium castaneum	RNAi of ccapr-2	Abolished the in vivo cardioaccelerator y activity of exogenously applied CCAP	[4]



Table 2: Comparative Effects of CCAP on Cardiac Function. This table summarizes the observed changes in heart rate following the manipulation of CCAP signaling in various insect species.

Insect Order	Species	Experimental Condition	Effect on Ecdysis	Reference
Hemiptera	<i>Rhodnius prolixus</i>	Knockdown of CCAP and CCAPR transcripts via dsRNA	Up to 84% mortality, typically at the expected time of ecdysis, or extremely delayed ecdysis	[5]
Coleoptera	<i>Tribolium castaneum</i>	RNAi of ccap	Interruption of ecdysis behavior	[7]
RNAi of ccapr-2	Essential for eclosion behavior	[4]		

Table 3: Comparative Effects of CCAP Signaling Disruption on Ecdysis. This table highlights the critical role of CCAP in the molting process across different insect orders.

CCAP Signaling Pathway and Experimental Workflow

The signaling cascade initiated by CCAP binding to its G-protein coupled receptor (GPCR) is highly conserved. The following diagrams illustrate this pathway and a common experimental approach to study its function.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of a functional neuropeptide F receptor from *Drosophila melanogaster* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioacceleratory effects of *Manduca sexta* allatotropin in the true armyworm moth, *Pseudaletia unipuncta* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the neuropeptide CCAP in *Drosophila* cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions of duplicated genes encoding CCAP receptors in the red flour beetle, *Tribolium castaneum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knockdown of a β -Adrenergic-Like Octopamine Receptor Affects Locomotion and Reproduction of *Tribolium castaneum* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insect cardioactive peptides. II. Neurohormonal control of heart activity by two cardioacceleratory peptides in the tobacco hawkmoth, *Manduca sexta* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of four neuropeptides, EH, ETH, CCAP and bursicon, and their receptors in adult ecdysis behavior of the red flour beetle, *Tribolium castaneum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Crustacean Cardioactive Peptide (CCAP) Signaling Across Insect Orders]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564718#comparative-analysis-of-ccap-signaling-in-different-insect-orders>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com